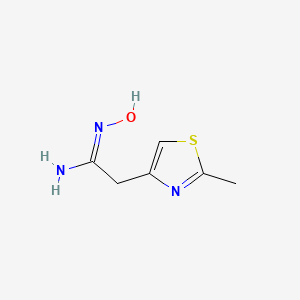
3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a thiazole ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 4-methyl-2-phenyl-1,3-thiazol-5-yl)acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the propenone moiety can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
- 3-(Furan-2-yl)-1-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-one
- 3-(Furan-2-yl)-1-(4-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Uniqueness
The presence of the 4-methyl group on the thiazole ring and the specific arrangement of the furan and thiazole rings in 3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one may confer unique chemical and biological properties compared to its analogs. These differences could affect its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H13NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13NO2S/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3 |
InChI Key |
WGEPQSRTLAXIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)



![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)

![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)


